Lipophilicity & Polarity Profile
The introduction of a methoxy group at the 3-position of the quinoxaline ring increases lipophilicity compared to the unsubstituted parent, while maintaining a favorable polar surface area for membrane permeability. The computed LogP of 3-methoxyquinoxaline-5-carbaldehyde is 1.45 , compared to 1.44 for quinoxaline-5-carbaldehyde and 1.89 for the more lipophilic 2,3-dimethoxy analog . The polar surface area (PSA) of 52.08 Ų is higher than the parent's 42.85 Ų , indicating increased polarity, which can influence solubility and hydrogen bonding capacity.
| Evidence Dimension | Computed LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 1.4509; PSA: 52.08 Ų |
| Comparator Or Baseline | Quinoxaline-5-carbaldehyde (CAS 141234-08-4): LogP: 1.4423; PSA: 42.85 Ų; 2,3-Dimethoxyquinoxaline-5-carbaldehyde (CAS 188699-41-4): LogP: 1.89 |
| Quantified Difference | ΔLogP = +0.008 vs. parent; ΔPSA = +9.23 Ų vs. parent; ΔLogP = -0.44 vs. 2,3-dimethoxy analog |
| Conditions | Computational predictions based on molecular structure |
Why This Matters
These differences in lipophilicity and polarity can significantly affect the compound's solubility, permeability, and potential off-target interactions in drug discovery programs, guiding selection for specific SAR explorations.
- [1] yybyy.com. (n.d.). 3-Methoxyquinoxaline-5-carbaldehyde. Chemical properties. View Source
- [2] yybyy.com. (n.d.). Quinoxaline-5-carbaldehyde. Chemical properties. CAS: 141234-08-4. View Source
